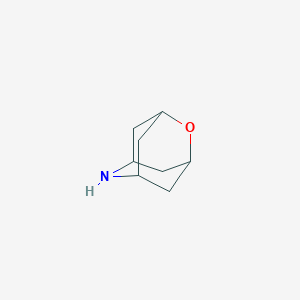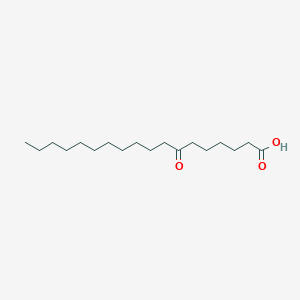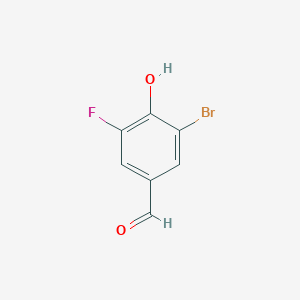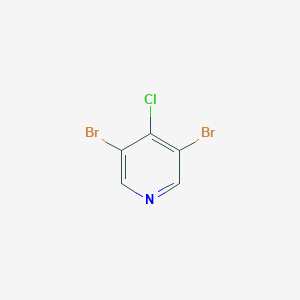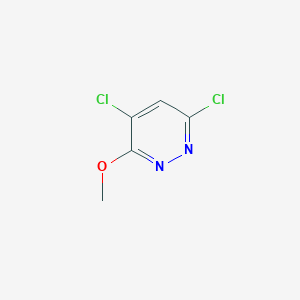
2-羟基-1-甲氧基萘
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
1-Methoxynaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
未来方向
While specific future directions for 2-Hydroxy1-methoxynaphthalene are not mentioned in the search results, it’s worth noting that naphthalene-based compounds hold great potential in various fields, including medical treatments and cell-based therapies . Furthermore, the development of efficient synthetic strategies for producing these compounds is a significant area of research .
生化分析
Biochemical Properties
It is known that naphthalene derivatives can participate in various biochemical reactions
Cellular Effects
Naphthalene and its derivatives have been shown to have effects on various types of cells
Molecular Mechanism
It is known that naphthalene derivatives can undergo excited-state intramolecular proton transfer (ESIPT), resulting in fluorescence
Temporal Effects in Laboratory Settings
It is known that naphthalene derivatives can exhibit fluorescence due to ESIPT
Dosage Effects in Animal Models
It is known that naphthalene and its derivatives can have various effects in animal models
Metabolic Pathways
It is known that naphthalene and its derivatives can be involved in various metabolic pathways
Transport and Distribution
It is known that naphthalene derivatives can be transported and distributed in various ways
Subcellular Localization
It is known that naphthalene derivatives can have various effects on subcellular localization
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxynaphthalen-2-ol typically involves the methoxylation of 2-naphthol. One common method is the reaction of 2-naphthol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C10H7OH+(CH3O)2SO2→C10H7OCH3+NaHSO4
The reaction is carried out under controlled conditions to ensure the selective formation of the methoxy derivative.
Industrial Production Methods
On an industrial scale, the production of 1-Methoxynaphthalen-2-ol can be achieved through similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
1-Methoxynaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro-1-Methoxynaphthalen-2-ol.
Substitution: Formation of halogenated and nitrated derivatives.
作用机制
The mechanism of action of 1-Methoxynaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its behavior in biological systems.
相似化合物的比较
Similar Compounds
2-Naphthol: A precursor to 1-Methoxynaphthalen-2-ol, it lacks the methoxy group.
1-Methoxynaphthalene: Similar structure but lacks the hydroxyl group.
2-Methoxynaphthalene: Similar structure but lacks the hydroxyl group.
Uniqueness
1-Methoxynaphthalen-2-ol is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
1-methoxynaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQCQPJRMITAJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451646 |
Source


|
| Record name | 2-Hydroxy1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18515-10-1 |
Source


|
| Record name | 2-Hydroxy1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




